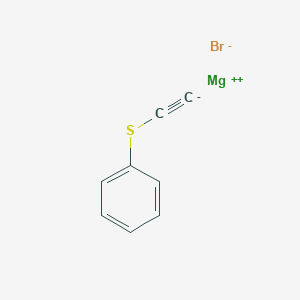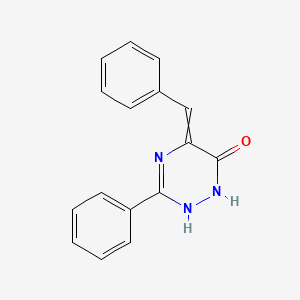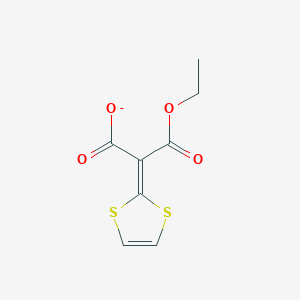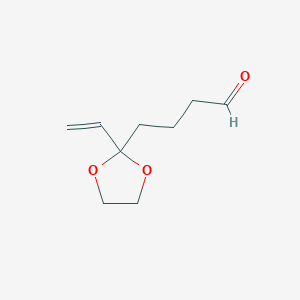
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal is an organic compound with the molecular formula C9H14O3. It is characterized by the presence of a dioxolane ring and an aldehyde group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal typically involves the reaction of butanal with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The ethenyl group is then introduced via a subsequent reaction with a suitable ethenylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production.
化学反応の分析
Types of Reactions
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethenyl group can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 4-(2-Ethenyl-1,3-dioxolan-2-yl)butanoic acid.
Reduction: 4-(2-Ethenyl-1,3-dioxolan-2-yl)butanol.
Substitution: 4-(2-Bromoethyl-1,3-dioxolan-2-yl)butanal.
科学的研究の応用
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in drug development due to its reactive functional groups.
Industry: Utilized in the production of polymers and resins.
作用機序
The mechanism of action of 4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal involves its reactive aldehyde and ethenyl groups. The aldehyde group can form Schiff bases with amines, while the ethenyl group can undergo polymerization reactions. These reactive sites make it a valuable compound in various chemical processes.
類似化合物との比較
Similar Compounds
4-(1,3-Dioxolan-2-yl)butanal: Similar structure but lacks the ethenyl group.
4-(2-Ethynyl-1,3-dioxolan-2-yl)butanal: Contains an ethynyl group instead of an ethenyl group.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Similar dioxolane ring but different functional groups.
Uniqueness
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal is unique due to the presence of both an aldehyde and an ethenyl group, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
113281-33-7 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC名 |
4-(2-ethenyl-1,3-dioxolan-2-yl)butanal |
InChI |
InChI=1S/C9H14O3/c1-2-9(5-3-4-6-10)11-7-8-12-9/h2,6H,1,3-5,7-8H2 |
InChIキー |
JPWKOEMHMPFSRL-UHFFFAOYSA-N |
正規SMILES |
C=CC1(OCCO1)CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



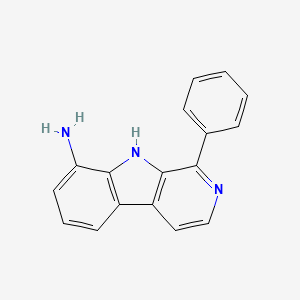
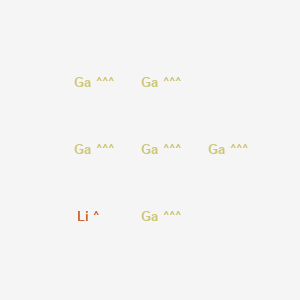
![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)
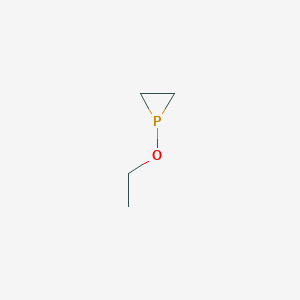
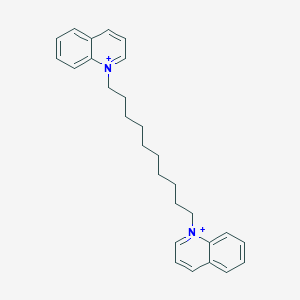

![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)
![1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14291014.png)


